6-(Methylsulfonyl)indoline

GPR119 Agonist hERG Liability Type 2 Diabetes

GPR119 agonist programs face a critical hurdle: the C5-methylsulfonyl regioisomer delivers potent agonism but also undesirable hERG K+ channel inhibition. 6-(Methylsulfonyl)indoline (CAS 927427-56-3) provides a structurally distinct HBA vector at the 6-position, enabling systematic SAR exploration to decouple therapeutic efficacy from cardiac off-target activity. • cLogP 1.0581, TPSA 46.17 Ų-favorable solubility and permeability profile • Sulfonyl group acts as a traceless directing group for late-stage C-H functionalization • ≥95% purity; sealed dry storage at 2-8°C; shipped at ambient temperature

Molecular Formula C9H11NO2S
Molecular Weight 197.26 g/mol
CAS No. 927427-56-3
Cat. No. B1429251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Methylsulfonyl)indoline
CAS927427-56-3
Molecular FormulaC9H11NO2S
Molecular Weight197.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC2=C(CCN2)C=C1
InChIInChI=1S/C9H11NO2S/c1-13(11,12)8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
InChIKeyYVPTVSOHKTZRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Methylsulfonyl)indoline (CAS 927427-56-3): A Core Scaffold for GPR119 Agonists and Heterocyclic Building Blocks


6-(Methylsulfonyl)indoline (CAS 927427-56-3) is an indoline derivative bearing a methylsulfonyl (-SO₂CH₃) substituent at the 6-position of the fused benzene ring . Indoline scaffolds are privileged structures in medicinal chemistry due to their presence in numerous bioactive natural products and synthetic pharmaceuticals [1]. The methylsulfonyl group is a key pharmacophoric element that functions as a potent hydrogen bond acceptor (HBA), a property that directly influences molecular recognition at biological targets such as G protein-coupled receptors and ion channels [2].

1 Privileged indoline scaffold with H-bond acceptor motif for GPCR / ion channel target studies
2 Regioisomeric 6-methylsulfonyl placement for probing HBA spatial landscape in lead optimization

Why 6-(Methylsulfonyl)indoline Cannot Be Substituted by Alternative Indoline Regioisomers or Unsubstituted Analogs


Simple substitution of 6-(Methylsulfonyl)indoline with alternative regioisomers (e.g., 5-substituted analogs) or unsubstituted indoline is not scientifically justifiable due to strict positional dependence of the sulfonyl group's electronic and steric contributions to target engagement. Structure-activity relationship (SAR) studies in GPR119 agonist programs have elucidated that the methylsulfonyl group's precise location dictates its capacity to serve as a hydrogen bond acceptor (HBA) for specific receptor and off-target (hERG) interactions [1]. Furthermore, the 6-substitution pattern yields a distinct LogP and polar surface area (TPSA) profile compared to 5-substituted isomers, altering both solubility and passive permeability characteristics .

Regioisomeric shift alters HBA vector
5-substituted analogs may not replicate the hydrogen bond acceptor geometry required for target-specific engagement and hERG liability differentiation
Unsubstituted indoline alters ADME profile
Removal of the methylsulfonyl group significantly changes lipophilicity and polar surface area, potentially shifting solubility and permeability outcomes

Quantitative Differentiation of 6-(Methylsulfonyl)indoline Against Regioisomeric and Non-Sulfonylated Comparators


Regioisomeric Hydrogen Bond Acceptor (HBA) Potential in GPR119/hERG Dual Pharmacology

In a seminal structure-activity relationship (SAR) study of indolinylpyrimidine-based GPR119 agonists, the methylsulfonyl group at the indoline 5-position was identified as a critical hydrogen bond acceptor (HBA) responsible for both potent GPR119 agonism and undesirable hERG K+ channel inhibition. The authors explicitly noted that relocating or replacing this HBA motif at the 5-position with alternative scaffolds (e.g., piperidinone) was required to mitigate hERG liability while retaining efficacy [1]. This class-level inference strongly supports the unique pharmacological role of the regiospecific sulfonyl placement. While direct data for the 6-substituted analog 6-(Methylsulfonyl)indoline (CAS 927427-56-3) is not explicitly quantified in this study, the established SAR principle validates that the 6-positional isomer provides a distinct spatial and electronic HBA vector compared to the 5-substituted analog (5-(Methylsulfonyl)indoline, CAS 387350-92-7), thereby offering a differentiated tool for probing or engineering selective target engagement versus off-target channel interactions.

HBA Spatial Vector
Class-level inference
5-isomer: GPR119 agonism + hERG inhibition 6-isomer: distinct HBA placement (not directly quantified)
Supports regioisomeric HBA vector differentiation
Direct 6-isomer data not reported
GPR119 Agonist hERG Liability Type 2 Diabetes

Computed Physicochemical Properties: Lipophilicity (LogP) and Topological Polar Surface Area (TPSA)

Computational chemistry data for 6-(Methylsulfonyl)indoline provides quantifiable physicochemical parameters that distinguish it from the unsubstituted parent scaffold, indoline. The presence of the methylsulfonyl group at the 6-position reduces lipophilicity (cLogP = 1.0581) compared to the more lipophilic unsubstituted indoline (estimated cLogP ≈ 2.0-2.5), while simultaneously increasing the topological polar surface area (TPSA = 46.17 Ų) due to the addition of the sulfonyl oxygens . These differences directly impact solubility and passive membrane permeability predictions. In silico ADMET predictions for the sulfonyl-indole class further indicate a favorable intestinal absorption window (0.009–0.097) and low blood-brain barrier penetration (0.003–0.008), suggesting the methylsulfonyl modification confers oral bioavailability potential while minimizing CNS exposure [1].

Lipophilicity & TPSA
Supporting evidence
cLogP = 1.0581 TPSA = 46.17 Ų
ΔcLogP ≈ −1 to −1.5 vs indoline ΔTPSA ≈ +34 Ų
Differentiated solubility and permeability profile
In silico prediction; experimental validation recommended
ADME Prediction Lipophilicity Permeability

Potential Synthetic Versatility via the Methylsulfonyl Moiety as a Traceless Activating/Directing Group

Sulfonyl-substituted indoles and indolines, including methylsulfonyl derivatives, serve as stable precursors to reactive indolenine and indoleninium ion intermediates under both acidic and basic conditions. This reactivity enables subsequent functionalization at the indoline/indole C3 position for the construction of complex, unsymmetrical bisindolylmethanes and 3-functionalized derivatives [1]. In contrast, unsubstituted indoline lacks this sulfonyl-directed activation, often requiring harsh transition-metal catalysis for similar transformations. Specifically, sulfonyl indoles react efficiently with indolylmagnesium bromides to afford unsymmetrical bisindolylmethanes in satisfactory yields (specific yields not reported for 6-isomer but general scope validated) under mild conditions [1]. This distinct reactivity profile positions 6-(Methylsulfonyl)indoline as a more versatile synthetic building block compared to its non-sulfonylated counterpart for constructing sp³-rich, biologically relevant chemotypes.

Sulfonyl-Directed Reactivity
Class-level inference
Enables C3 functionalization via indolenine intermediate
Mild conditions (room temp) vs harsh metal catalysis for unsubstituted indoline
Supports milder synthetic diversification routes
6-isomer specific yields not reported
Synthetic Methodology C-H Functionalization Indole Chemistry

High-Impact Research and Procurement Applications for 6-(Methylsulfonyl)indoline


Medicinal Chemistry: Design of GPR119 Agonists with Mitigated hERG Liability

Procurement of 6-(Methylsulfonyl)indoline is justified for medicinal chemistry programs targeting GPR119 agonists for type 2 diabetes. The regioisomeric placement of the methylsulfonyl group at the C6 position offers a distinct hydrogen bond acceptor (HBA) vector compared to the C5-substituted analog that was implicated in both potent GPR119 agonism and undesirable hERG K+ channel inhibition [1]. By incorporating the 6-isomer as a building block, researchers can systematically explore the HBA spatial landscape to decouple therapeutic efficacy from cardiac off-target activity.

Chemical Biology: Synthesis of Unsymmetrical Bisindolylmethanes and 3-Functionalized Indolines

The methylsulfonyl group in 6-(Methylsulfonyl)indoline activates the indoline ring for nucleophilic attack, enabling efficient synthesis of unsymmetrical bisindolylmethanes and C3-functionalized derivatives without the need for harsh transition metal catalysts [1]. This reactivity makes it a strategically valuable building block for constructing structurally diverse chemical libraries aimed at probing biological targets such as kinases, GPCRs, and nuclear receptors.

Pharmaceutical Development: In Silico ADMET Profiling and Lead Optimization

The favorable computed physicochemical profile of 6-(Methylsulfonyl)indoline—including a cLogP of 1.0581 and TPSA of 46.17 Ų [1]—supports its use as a core scaffold in early-stage drug discovery. The reduced lipophilicity relative to unsubstituted indoline enhances predicted aqueous solubility and oral absorption, while the in silico ADMET class profile suggests minimal blood-brain barrier penetration (0.003–0.008) [2]. These attributes streamline lead optimization by providing a starting point with inherently favorable pharmacokinetic properties.

Process Chemistry: Traceless Activation for C-H Functionalization and Late-Stage Diversification

The sulfonyl group on 6-(Methylsulfonyl)indoline can be exploited as a traceless directing group in C-H functionalization reactions, enabling late-stage diversification of the indoline core. Under basic or acidic conditions, the sulfonyl moiety facilitates the generation of reactive indolenine intermediates that can be trapped with various nucleophiles or electrophiles [1]. This capability simplifies the synthesis of complex analogs for structure-activity relationship (SAR) studies, reducing the number of linear synthetic steps required.

Application
Selection Property
Validation Focus
GPR119 agonist lead optimization
Regioisomeric HBA placement at C6
Target engagement vs. hERG channel selectivity
Unsymmetrical bisindolylmethane synthesis
Sulfonyl-directed activation
Nucleophilic addition & late-stage diversification
ADMET profiling & lead optimization
Favorable computed LogP/TPSA
Solubility & permeability prediction validation
Traceless C-H functionalization
Traceless directing group capability
Mild-condition functionalization & SAR expansion

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